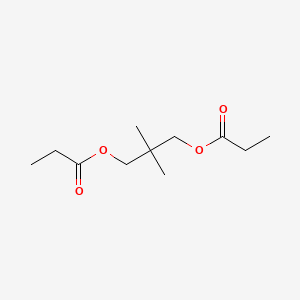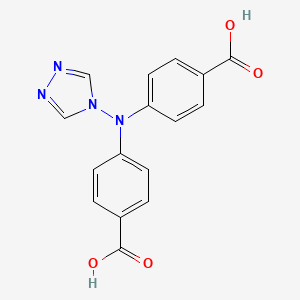
4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid is a compound with a molecular formula of C22H16N4O4 and a molecular weight of 400.38684 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions . The reaction conditions often include the use of ammonium molybdate as a secondary ligand, resulting in a 2D network with specific topologies . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include metal salts, ammonium molybdate, and 1,4-H2bdc . The major products formed from these reactions are coordination polymers with different topologies and properties .
Applications De Recherche Scientifique
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid has numerous scientific research applications. It is extensively investigated as a promising material for applications in life sciences, environmental areas, medicinal science, and the nuclear industry . The compound is used in the synthesis of coordination polymers with luminescent recognition properties, making it valuable for detecting antibiotics, pesticides, and other pollutants . Additionally, it has shown potential in antitumor activities, particularly in the treatment of glioma cells .
Mécanisme D'action
The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid involves its interaction with metal centers to form coordination polymers . These polymers exhibit specific properties such as luminescent sensitivity and antitumor activity . The molecular targets and pathways involved in these effects are related to the compound’s ability to form stable complexes with metal ions, which can then interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid can be compared with other similar compounds, such as bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 4-(4H-1,2,4-triazol-4-yl)benzoic acid . These compounds share similar structural features and applications but differ in their specific properties and reactivity. For example, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane forms coordination polymers with different topologies and luminescent properties , while 4-(4H-1,2,4-triazol-4-yl)benzoic acid is known for its photoluminescence properties .
Propriétés
Formule moléculaire |
C16H12N4O4 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
4-[4-carboxy-N-(1,2,4-triazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C16H12N4O4/c21-15(22)11-1-5-13(6-2-11)20(19-9-17-18-10-19)14-7-3-12(4-8-14)16(23)24/h1-10H,(H,21,22)(H,23,24) |
Clé InChI |
IEDFYRYFVSUMJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


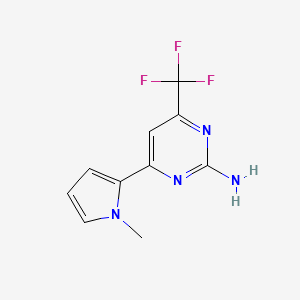

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)


![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
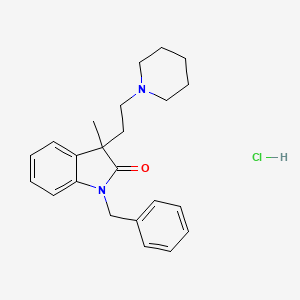
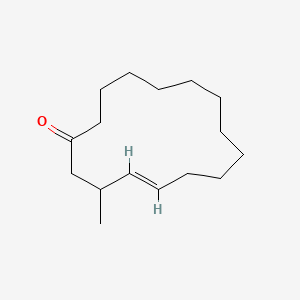
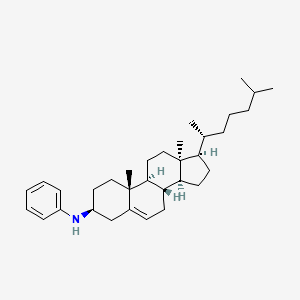
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
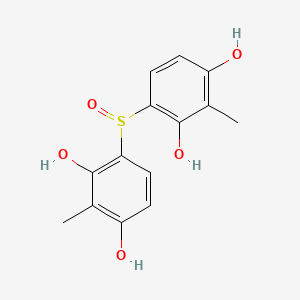
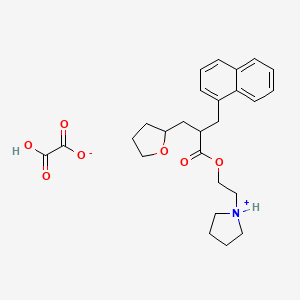
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
